Octahydrocyclopenta[c]pyrrole
Overview
Description
Octahydrocyclopenta[c]pyrrole is an organic compound . It has a complex structure composed of a five-membered ring and a pyrrole ring.
Synthesis Analysis
The synthesis of Octahydrocyclopenta[c]pyrrole involves a metal-free method for the preparation of pentasubstituted pyrroles and hexasubstituted pyrrolines with different substituents and a free amino group by a base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl cyanide . Another method involves the use of propargyl sulfonylamides and allenamides . A patent also describes the preparation of Octahydrocyclopenta[c]pyrrole using diisopropylethylamine and diacetyl oxide .Molecular Structure Analysis
Octahydrocyclopenta[c]pyrrole is composed of eight hydrogen atoms, two nitro groups, and a cyclopenta[c]pyrrole ring.Chemical Reactions Analysis
Octahydrocyclopenta[c]pyrrole is involved in various chemical reactions. For instance, it has been used to support Ni (II) alkyl complexes, which show catalytic activity in organic transformations such as the Kumada coupling of aryl chlorides. It also participates in [3 + 2] cycloaddition reactions for the organocatalytic synthesis of pyrroles .Physical And Chemical Properties Analysis
Octahydrocyclopenta[c]pyrrole has a density of 0.9±0.1 g/cm³, a boiling point of 165.0±8.0 °C at 760 mmHg, a vapour pressure of 1.9±0.3 mmHg at 25°C, and an enthalpy of vaporization of 40.1±3.0 kJ/mol . It also has a flash point of 44.8±16.5 °C, an index of refraction of 1.478, and a molar refractivity of 33.7±0.3 cm³ .Scientific Research Applications
Expanded Porphyrins and Anion Binding
Octahydrocyclopenta[c]pyrrole is structurally related to expanded porphyrins, a class of macrocyclic compounds that includes octaphyrin, an eight-pyrrole ring system. These compounds exhibit diverse applications, such as anion binding agents, photosensitizers in photodynamic therapy, and materials for nonlinear optical applications. Expanded porphyrins like octaphyrin can adopt various conformations, influencing their function and potential applications (Misra & Chandrashekar, 2008).
Antiviral Activity
The structure of octahydrocyclopenta[c]pyrrole is similar to bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one, which has shown potential as an anti-Hepatitis C Virus (HCV) agent. This chemotype exhibits significant activity against different HCV genotypes without targeting specific viral or host factors, indicating a unique mechanism of action (Kaushik-Basu et al., 2016).
Polymerization in Material Science
Pyrrole, a fundamental component of octahydrocyclopenta[c]pyrrole, has been utilized in the polymerization process to create pseudocapacitive electrodes with significant volumetric and gravimetric capacitances. This application is crucial in the field of advanced materials and energy storage (Boota et al., 2016).
Anion Receptors and Sensing
Fluorinated derivatives of pyrrole-based compounds, such as calix[4]pyrrole and dipyrrolylquinoxaline, act as enhanced neutral anion receptors. These compounds are significantly effective in binding anions like fluoride, chloride, or dihydrogen phosphate, which is pivotal in designing sensors for these anions (Anzenbacher et al., 2000).
DNA Interaction and Transcription Inhibition
Pyrrole-imidazole polyamides, which can be structurally related to octahydrocyclopenta[c]pyrrole, bind to DNA's minor groove. These compounds have been found to inhibit heat-induced nucleosome sliding and transcription by T7 RNA polymerase, demonstrating their potential in gene regulation and therapeutic applications (Gottesfeld et al., 2002).
Supramolecular Complexes and Electron Transfer
Cyclo[8]pyrrole, an octapyrrolic expanded porphyrin structurally similar to octahydrocyclopenta[c]pyrrole, forms strong supramolecular complexes and is capable of acting as both an electron donor and acceptor. This property is significant in the development of materials for electronic and photonic applications (Ohkubo et al., 2014).
Safety And Hazards
Octahydrocyclopenta[c]pyrrole is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972049 | |
Record name | Octahydrocyclopenta[c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[c]pyrrole | |
CAS RN |
5661-03-0 | |
Record name | Octahydrocyclopenta[c]pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5661-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydrocyclopenta(c)pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydrocyclopenta[c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydrocyclopenta[c]pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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